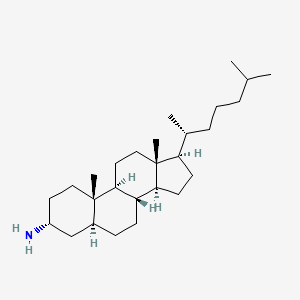
3|A-Aminocholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3α-Aminocholestane typically involves the reduction of cholest-5-en-3-one to cholestan-3-one, followed by the conversion of the ketone group to an amine group. This process can be achieved through reductive amination using reagents such as sodium borohydride and ammonium chloride .
Industrial Production Methods: While specific industrial production methods for 3α-Aminocholestane are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and purification methods to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3α-Aminocholestane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of cholestane, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3α-Aminocholestane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of steroidal amines in various chemical reactions.
Biology: Investigated for its role in modulating intracellular signaling pathways, particularly those involving SHIP1.
Medicine: Explored as a potential therapeutic agent for treating cancers and immune-related diseases due to its inhibitory effects on SHIP1.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools
Mécanisme D'action
3α-Aminocholestane exerts its effects by selectively inhibiting the enzyme inositol-5’-phosphatase 1 (SHIP1). This inhibition disrupts the phosphoinositide signaling pathway, leading to altered cellular functions such as proliferation, survival, and immune responses. The compound specifically targets the SH2 domain of SHIP1, preventing its interaction with other signaling molecules .
Comparaison Avec Des Composés Similaires
3β-Aminocholestane: Another isomer with similar inhibitory effects on SHIP1 but differing in the position of the amine group.
3α-Hydroxycholestane: A hydroxyl derivative with different biological activities.
Cholestane: The parent hydrocarbon structure without functional groups
Uniqueness: 3α-Aminocholestane is unique due to its selective inhibition of SHIP1, which makes it a valuable tool for studying the role of this enzyme in various diseases. Its specific interaction with the SH2 domain of SHIP1 distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGJYWAIUJHOJ-FBVYSKEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














